molecular formula C16H9N3O6 B273758 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one

4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one

Cat. No. B273758
M. Wt: 339.26 g/mol
InChI Key: NUNZUZWZVYNTGT-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one is a compound that has gained significant attention in the field of scientific research. The compound has been studied extensively due to its unique properties, including its synthesis method, mechanism of action, and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one is not well understood. However, studies have shown that the compound is able to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, the compound has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, as well as to have antimicrobial properties. Additionally, the compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments include its unique properties, such as its ability to inhibit the growth of cancer cells and its antimicrobial properties. Additionally, the compound is relatively easy to synthesize using the method described above. However, there are also limitations to using the compound in lab experiments. For example, the mechanism of action of the compound is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one. One potential direction is to further investigate the mechanism of action of the compound, in order to better understand how it is able to inhibit the growth of cancer cells and bacteria. Additionally, the compound could be studied further for its potential as an antioxidant. Finally, the compound could be used in the development of new materials, such as polymers and liquid crystals, which could have a wide range of applications in various industries.

Synthesis Methods

The synthesis of 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one involves the reaction of 3-nitrobenzaldehyde and 4-nitrophenyl hydrazine with ethyl acetoacetate in the presence of glacial acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization. This method has been used successfully to synthesize this compound with high yield and purity.

Scientific Research Applications

4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one has been used extensively in scientific research due to its unique properties. The compound has been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the growth of cancer cells. Additionally, the compound has been used in the development of new materials, such as polymers and liquid crystals.

properties

Molecular Formula

C16H9N3O6

Molecular Weight

339.26 g/mol

IUPAC Name

(4Z)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9N3O6/c20-16-14(9-10-2-1-3-13(8-10)19(23)24)17-15(25-16)11-4-6-12(7-5-11)18(21)22/h1-9H/b14-9-

InChI Key

NUNZUZWZVYNTGT-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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